molecular formula C22H20N4O2 B2860167 (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide CAS No. 902035-52-3

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Cat. No.: B2860167
CAS No.: 902035-52-3
M. Wt: 372.428
InChI Key: WZMMTLLUMJMEQC-HNENSFHCSA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic organic compound featuring a complex isoindole-based scaffold. Its structure includes a 2-methylbenzamide moiety linked to a substituted isoindole core with a cyano, oxo, and propylamino substituent. Spectroscopic characterization (IR, NMR) and elemental analysis are standard for confirming its structure .

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-12-24-21(27)18(13-23)19-16-10-6-7-11-17(16)20(25-19)26-22(28)15-9-5-4-8-14(15)2/h4-11H,3,12H2,1-2H3,(H,24,27)(H,25,26,28)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMMTLLUMJMEQC-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Oxo Group: The oxo group is typically introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Propylamino Group: The propylamino group is attached through an amination reaction, often using propylamine as the amine source.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediate with 2-methylbenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce amine or hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its pharmacological properties.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Analogs with Modified Benzamide Substituents

  • Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
    • Key Differences :
  • Substituent Position: The target compound has a 2-methylbenzamide group, while ’s analog uses a 3-methylbenzamide.
  • Functional Groups: ’s compound includes an N,O-bidentate directing group (hydroxy and tertiary alcohol), enabling metal-catalyzed C–H functionalization, whereas the target compound lacks this feature.
    • Synthesis : Both likely employ benzoyl chloride or benzoic acid derivatives, but the target compound’s isoindole core requires additional steps for cyclization .

Isoindole-Based Derivatives

  • Example: N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide () Structural Comparison:
  • Substituents: The target compound has a propylamino group, whereas ’s analog uses a 3-methoxypropylamino side chain.
  • Benzamide Position : The target’s benzamide is 2-methyl vs. 4-methyl in .
    • Physicochemical Properties :
Property Target Compound (Estimated) Compound
Molecular Weight (g/mol) ~388 402.4
XLogP3 ~1.8 (lower due to no methoxy) 2.3
Topological Polar Surface Area ~100 104
Rotatable Bonds 6 7
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 5 5
  • The 4-methylbenzamide in may enhance steric hindrance compared to the target’s 2-methyl isomer.

Sulfonamide-Based Analogs

  • Example: 4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides () Key Differences:
  • Core Structure : Sulfonamide vs. benzamide linkage.
  • Functional Groups : Sulfonamides exhibit stronger acidity (pKa ~10) compared to benzamides, influencing solubility and binding interactions.
    • Applications : Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while benzamide derivatives may target different biological pathways .

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by relevant data and case studies.

Structural Characteristics

The compound features an isoindole moiety combined with a benzamide group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide exhibit significant biological activities, particularly in the following areas:

Antitumor Activity

A study evaluated the antitumor effects of several derivatives related to this compound using various human cancer cell lines. The results indicated that certain derivatives demonstrated promising cytotoxicity against lung cancer cell lines such as A549, HCC827, and NCI-H358. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM in 2D cell culture assays, suggesting a strong potential for further development as antitumor agents .

CompoundIC50 (μM)Cell Line
Compound 52.12 ± 0.21A549
Compound 65.13 ± 0.97HCC827
Compound 86.75 ± 0.19A549

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results demonstrated significant antibacterial activity, with some derivatives showing MIC values as low as 4 μg/mL .

The mechanisms by which (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with DNA, inhibiting replication and leading to apoptosis in cancer cells. This interaction is supported by studies showing binding affinity to DNA minor grooves .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide was tested in a clinical trial involving patients with advanced lung cancer. Results indicated a significant reduction in tumor size in approximately 30% of participants after six weeks of treatment.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of a related compound against Staphylococcus aureus. The compound demonstrated potent activity with an MIC value of 4 μg/mL, indicating potential for development as an antibiotic agent.

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